Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate
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Overview
Description
Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H8N2O3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structure, which includes a hydroxyl group and a carboxylate ester group attached to a pyrazine ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate typically involves the reaction of 3-hydroxy-6-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
3-hydroxy-6-methylpyrazine-2-carboxylic acid+methanolcatalystMethyl 3-hydroxy-6-methylpyrazine-2-carboxylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-oxo-6-methylpyrazine-2-carboxylate.
Reduction: Formation of 3-hydroxy-6-methylpyrazine-2-methanol.
Substitution: Formation of halogenated derivatives of the pyrazine ring.
Scientific Research Applications
Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methylpyrazine-2-carboxylate
- Methyl 3-hydroxy-2-pyrazinecarboxylate
- Methyl 6-methylpyrazine-2-carboxylate
Uniqueness
Methyl 3-hydroxy-6-methylpyrazine-2-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 5-methyl-2-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-8-6(10)5(9-4)7(11)12-2/h3H,1-2H3,(H,8,10) |
InChI Key |
BFFRBJCPUQEBST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=N1)C(=O)OC |
Origin of Product |
United States |
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